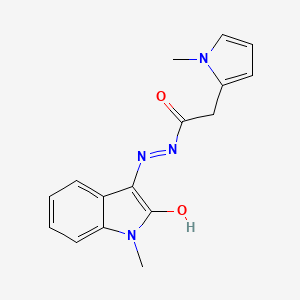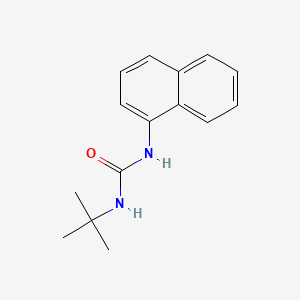![molecular formula C22H23NO3 B5719355 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B5719355.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide, also known as W-18, is a synthetic opioid analgesic that was first synthesized in the 1980s. It is a highly potent drug that is believed to be up to 10,000 times more potent than morphine. Due to its potency, it has been classified as a Schedule I drug in the United States, meaning that it is illegal to manufacture, distribute, or possess.
Wirkmechanismus
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide is believed to work by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates the receptor, which leads to a decrease in the transmission of pain signals and an increase in the release of dopamine, a neurotransmitter associated with pleasure and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide are similar to those of other opioids, including pain relief, sedation, and euphoria. However, due to its potency, it can also cause respiratory depression, which can be fatal.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide in laboratory experiments is its potency, which allows researchers to study the opioid receptor system in greater detail. However, its potency is also a limitation, as it can be difficult to control the dose and can pose a risk to researchers working with the compound.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide. One area of interest is the development of new opioid analgesics that are less addictive and have fewer side effects than currently available drugs. Another area of interest is the study of the opioid receptor system and the development of new treatments for addiction and overdose. Finally, there is a need for further research on the potential risks associated with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide and other highly potent opioids, as well as the development of strategies to mitigate these risks.
Synthesemethoden
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide involves several steps, including the reaction of 1-naphthylacetic acid with thionyl chloride to form the acid chloride, which is then reacted with 3,4-dimethoxyphenethylamine to form the amide. The final step involves the reduction of the amide using lithium aluminum hydride to form N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide has been studied for its potential use as an analgesic in the treatment of severe pain. However, due to its potency and potential for abuse, it has not been approved for medical use. Instead, it has been used primarily as a research chemical to study the opioid receptor system and the mechanisms of opioid analgesia.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-25-20-11-10-16(14-21(20)26-2)12-13-23-22(24)15-18-8-5-7-17-6-3-4-9-19(17)18/h3-11,14H,12-13,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZWGAYTZACQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(naphthalen-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-ethylcyclohexyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5719296.png)
![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)


![N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5719323.png)

![(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5719350.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5719381.png)